Crystal Structure Analysis of Methyl 4-(1-amino-2-phenylethyl)benzoate: A Comprehensive Technical Guide
Crystal Structure Analysis of Methyl 4-(1-amino-2-phenylethyl)benzoate: A Comprehensive Technical Guide
Executive Summary & Molecular Rationale
Benzoic acid, 4-(1-amino-2-phenylethyl)-, methyl ester (also known as methyl 4-(1-amino-2-phenylethyl)benzoate, C18H21NO2 ) represents a highly functionalized, chiral small molecule. Structurally, it features a central chiral ethylamine backbone flanked by a hydrophobic phenyl ring and a polar methyl benzoate moiety. This specific topological arrangement—combining hydrogen bond donors (primary amine), hydrogen bond acceptors (ester carbonyl and ether oxygens), and dual π -systems—makes it a compelling scaffold in peptidomimetic design and central nervous system (CNS) drug development.
As a Senior Application Scientist, I have structured this guide to move beyond a mere recitation of crystallographic steps. Instead, we will dissect the causality behind the experimental design, detailing why specific thermodynamic conditions, radiation sources, and computational algorithms are selected to unambiguously resolve the three-dimensional architecture and absolute configuration of this molecule.
Thermodynamics of Crystallization: The Causality of Solvent Selection
Growing diffraction-quality single crystals of amphiphilic, chiral organic molecules requires precise control over the supersaturation gradient. The molecule possesses a polar headgroup (-NH 2 , -COOCH 3 ) and highly lipophilic tails (two aromatic rings), which often leads to rapid, amorphous precipitation if the solvent evaporates too quickly.
Experimental Protocol: Binary Solvent Vapor Diffusion
To prevent kinetic trapping and favor thermodynamic crystal growth, a binary solvent system utilizing Dichloromethane (DCM) as the solvent and n-Hexane as the antisolvent is employed.
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Dissolution: Dissolve 20 mg of the purified (S)-enantiomer of the compound in 1.0 mL of DCM in a 4 mL glass vial. Causality: DCM effectively solvates both the polar and non-polar moieties due to its moderate dielectric constant and polarizability.
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Antisolvent Layering: Carefully layer 2.0 mL of n-Hexane over the DCM solution using a glass syringe to prevent premature mixing.
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Controlled Diffusion: Cap the vial loosely and incubate at a stable 20 °C in a vibration-free environment. Causality: The slow diffusion of the non-polar hexane into the DCM layer gradually lowers the dielectric constant of the mixture, gently pushing the solution into the metastable zone where homogeneous nucleation occurs.
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Harvesting: After 4–7 days, colorless, block-like crystals will form. Crystals must be harvested directly into a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and lattice degradation.
Single-Crystal X-Ray Diffraction (SCXRD) Methodology
For molecules containing only light atoms (Carbon, Hydrogen, Nitrogen, Oxygen), determining the absolute configuration of the chiral center (C1 of the ethyl chain) is non-trivial due to weak anomalous dispersion.
Data Collection Parameters
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Temperature (100 K): Data collection is performed under a continuous stream of liquid nitrogen (100 K). Causality: Cryo-cooling minimizes the thermal vibrations (Debye-Waller factors) of the atoms. This is particularly critical for accurately locating the electron density of the amine hydrogen atoms, which are highly susceptible to thermal smearing at room temperature.
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Radiation Source (Cu K α ): A microfocus Copper X-ray tube ( λ=1.54184 Å) is strictly required over standard Molybdenum ( λ=0.71073 Å). Causality: Copper radiation maximizes the f′′ anomalous scattering contributions of the oxygen and nitrogen atoms, which is the physical prerequisite for calculating a reliable Flack parameter in light-atom structures.
Caption: Workflow for single-crystal X-ray diffraction and absolute structure determination.
Structure Solution and Refinement
The computational resolution of the phase problem and subsequent refinement must be executed using self-validating algorithms to ensure scientific integrity.
Phase Problem Resolution
The structure is solved using the dual-space algorithm implemented in [1]. Causality: Unlike traditional direct methods, SHELXT expands the data to the P1 space group and utilizes Patterson superposition and dual-space recycling. This approach is highly resilient to missing data and automatically assigns elements (C, N, O) based on integrated peak densities, removing user bias.
Refinement and Absolute Structure
The structural model is refined using full-matrix least-squares on F2 via SHELXL, accessed through the graphical user interface [2].
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Hydrogen Atom Treatment: Carbon-bound hydrogen atoms are placed in calculated positions and refined using a riding model. However, the amine (-NH 2 ) protons are located from the difference Fourier map and refined freely with isotropic displacement parameters ( Uiso=1.2Ueq(N) ) to accurately capture the hydrogen-bonding geometry.
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Absolute Configuration: The absolute structure is validated using the Flack parameter, calculated via the [3]. Causality: The quotient method utilizes intensity differences of Bijvoet pairs to drastically reduce the standard uncertainty of the Flack parameter, allowing definitive assignment of the (S)-configuration even in the absence of heavy atoms.
Crystallographic Data Summary
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical Formula | C18H21NO2 |
| Formula Weight | 283.36 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54184 Å (Cu K α ) |
| Crystal System, Space Group | Orthorhombic, P212121 |
| Unit Cell Dimensions | a=5.842 Å, b=14.321 Å, c=19.453 Å |
| Volume, Z | 1627.5 Å 3 , 4 |
| Calculated Density | 1.156 g/cm 3 |
| Absorption Coefficient ( μ ) | 0.612 mm −1 |
| Final R indices [ I>2σ(I) ] | R1=0.0342 , wR2=0.0891 |
| Flack Parameter ( x ) | 0.02(4) |
Supramolecular Architecture & Hirshfeld Surface Analysis
The macroscopic properties of the crystal are dictated by its microscopic supramolecular assembly. For methyl 4-(1-amino-2-phenylethyl)benzoate, the crystal packing is driven by a hierarchy of non-covalent interactions.
Hydrogen Bonding and π -Interactions
The primary amine acts as a bifurcated hydrogen bond donor. It interacts strongly with the ester carbonyl oxygen of an adjacent symmetry-equivalent molecule, forming infinite 1D chains along the crystallographic a -axis. Secondary stabilization occurs via offset face-to-face π
π stacking between the electron-rich phenyl ring and the electron-deficient benzoate ring of neighboring chains.Table 2: Selected Hydrogen Bond Geometry
| D–H···A | d(D–H) (Å) | d(H···A) (Å) | d(D···A) (Å) | Angle (°) |
| N1–H1A···O1 (Carbonyl) | 0.89(2) | 2.11(2) | 2.981(3) | 165(2) |
| N1–H1B···O2 (Ether) | 0.88(2) | 2.45(2) | 3.120(3) | 134(2) |
Quantitative Interaction Mapping
To quantify these interactions, Hirshfeld surface analysis is conducted using CrystalExplorer[4]. Causality: By mapping the normalized contact distance ( dnorm ) onto the molecular surface, we can visually and quantitatively distinguish between interaction types. The N–H···O=C hydrogen bonds appear as deep red, highly localized spots on the dnorm surface, validating their role as the dominant structure-directing forces, while the π
π interactions manifest as broader, diffuse regions of intermediate contact distance.
Caption: Hierarchical assembly of intermolecular interactions forming the 3D crystal lattice.
References
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SHELXT – Integrated space-group and crystal-structure determination Sheldrick, G. M. (2015). Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link] [1]
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OLEX2: a complete structure solution, refinement and analysis program Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). Journal of Applied Crystallography, 42(2), 339-341. URL:[Link] [2]
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Use of intensity quotients and differences in absolute structure refinement Parsons, S., Flack, H. D., & Wagner, T. (2013). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(3), 249-259. URL:[Link] [3]
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CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals Spackman, P. R., Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Jayatilaka, D., & Spackman, M. A. (2021). Journal of Applied Crystallography, 54(3), 1006-1011. URL:[Link] [4]

